REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([N+:12]([O-])=O)=[CH:4][CH:3]=1.Cl.[Sn](Cl)Cl>[OH-].[Na+]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([NH2:12])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
11.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NCC=C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70.2 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
seven 10-g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
CUSTOM
|
Details
|
The resulting reaction contents
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature below 0° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
was then transferred to a 90° C.
|
Type
|
CUSTOM
|
Details
|
the reaction contents
|
Type
|
TEMPERATURE
|
Details
|
were cooled to RT
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to RT
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with 3×100 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a thick, purple oil
|
Type
|
CUSTOM
|
Details
|
The crude material was carried onward without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=N1)NCC=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |